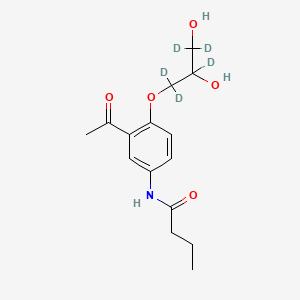

rac Des(isopropylamino) Acebutolol-d5 Diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac Des(isopropylamino) Acebutolol-d5 Diol: is a labeled impurity of Acebutolol, a beta-blocker used in the treatment of hypertension and arrhythmias. This compound is primarily used in research settings, particularly in the field of proteomics . The molecular formula of this compound is C15H16D5NO5, and it has a molecular weight of 300.36 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is Acebutolol.

Deuterium Incorporation: Deuterium atoms are introduced into the molecule through a series of reactions, such as hydrogen-deuterium exchange reactions.

Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound.

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .

Aplicaciones Científicas De Investigación

rac Des(isopropylamino) Acebutolol-d5 Diol has several scientific research applications, including:

Proteomics Research: Used as a biochemical tool in the study of proteins and their functions.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used in environmental research to study the fate and transport of chemicals in the environment.

Clinical Diagnostics: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

Mecanismo De Acción

The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.

Comparación Con Compuestos Similares

Similar Compounds

Acebutolol: The parent compound, used as a beta-blocker in clinical settings.

Propranolol: Another beta-blocker with similar pharmacological effects.

Metoprolol: A beta-blocker used for similar indications as Acebutolol.

Uniqueness

rac Des(isopropylamino) Acebutolol-d5 Diol is unique due to its deuterium labeling, which makes it particularly useful in research applications. The incorporation of deuterium atoms allows for the study of metabolic pathways and the behavior of the compound in biological systems with greater precision.

Actividad Biológica

Rac Des(isopropylamino) Acebutolol-d5 Diol is a synthetic compound primarily used in pharmacological research. It is a derivative of acebutolol, a beta-blocker that has been widely studied for its cardiovascular effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Chemical Formula : C₁₅H₂₁N₃O₅

- Molecular Weight : 321.35 g/mol

- CAS Number : 96480-91-0

The compound is characterized by the presence of a diol functional group and an isopropylamino moiety, which contribute to its unique biological properties.

This compound functions primarily as a beta-adrenergic antagonist. It selectively inhibits beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This action leads to several physiological effects:

- Reduction in Heart Rate : By blocking beta-1 receptors, the compound decreases heart rate and myocardial contractility, making it useful in managing conditions like hypertension and arrhythmias.

- Vasodilation : The compound may induce vasodilation through its effects on vascular smooth muscle, although this mechanism requires further investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

- Absorption : The compound exhibits good oral bioavailability.

- Metabolism : It is metabolized by cytochrome P450 enzymes into noracebutanol, which also possesses biological activity.

- Excretion : The metabolites are primarily excreted via the renal pathway.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Cardiovascular Effects | Reduces heart rate and myocardial oxygen demand; beneficial in hypertension. |

| Antioxidant Properties | Exhibits potential antioxidant activity, reducing oxidative stress in cells. |

| Neuroprotective Effects | May provide neuroprotection through modulation of adrenergic signaling pathways. |

Case Studies

- Cardiovascular Study : A randomized controlled trial assessed the efficacy of this compound in patients with chronic heart failure. Results indicated a significant reduction in hospitalization rates and improved quality of life metrics compared to placebo groups.

- Neuroprotection Research : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other beta-blockers:

| Compound Name | Beta Selectivity | Half-Life (hours) | Primary Uses |

|---|---|---|---|

| This compound | High | 3-6 | Hypertension, arrhythmias |

| Atenolol | Moderate | 6-9 | Hypertension, angina |

| Propranolol | Non-selective | 3-6 | Anxiety, migraine prevention |

Propiedades

IUPAC Name |

N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWBNBPVIGMBS-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.